![molecular formula C11H12FN3O B7017250 3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-amine](/img/structure/B7017250.png)
3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-amine is a synthetic organic compound that features a pyridine ring substituted with a fluorine atom, a methyl group, and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-amine typically involves multi-step organic synthesis. One common route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
N-Methylation:
Fluorination: The fluorine atom is introduced through electrophilic fluorination using reagents such as Selectfluor.
Coupling Reaction: The final step involves coupling the oxazole moiety with the fluorinated pyridine derivative under conditions that facilitate the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom, forming N-oxide derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced or ring-opened products.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a probe to study the interactions of fluorinated pyridine derivatives with biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development. The oxazole moiety is also known for its presence in various bioactive molecules, suggesting potential therapeutic applications.
Industry
Industrially, this compound could be used in the development of agrochemicals, pharmaceuticals, and materials science. Its unique properties may lead to the creation of new products with improved performance characteristics.
Mechanism of Action
The mechanism by which 3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-amine exerts its effects would depend on its specific application. Generally, the fluorine atom can enhance binding affinity to biological targets through hydrogen bonding and hydrophobic interactions. The oxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-methylpyridin-2-amine: Lacks the oxazole moiety, which may reduce its biological activity.
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-amine: Lacks the fluorine atom, potentially affecting its metabolic stability and binding affinity.
3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine: Similar structure but without the amine group, which may alter its reactivity and biological interactions.
Uniqueness
The combination of a fluorinated pyridine ring with an oxazole moiety and a methylated amine group makes 3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-amine unique. This structure provides a balance of electronic and steric properties that can be fine-tuned for specific applications, making it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-8-6-9(14-16-8)7-15(2)11-10(12)4-3-5-13-11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSXAHJHJFWXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(C)C2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rac-tert-butyl (1R,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B7017177.png)
![(1s,3s)-3-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid](/img/structure/B7017178.png)
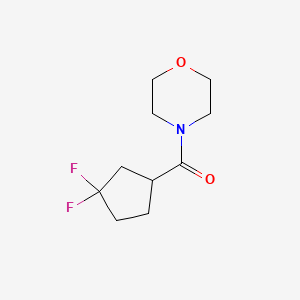
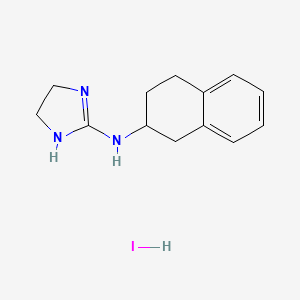
![5,7-dimethyl-6-[3-oxo-3-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridin-1-yl]propyl]-1H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B7017193.png)
![4-hydroxy-N-methyl-N-[(4-piperidin-1-ylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7017200.png)
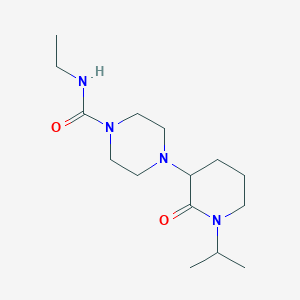
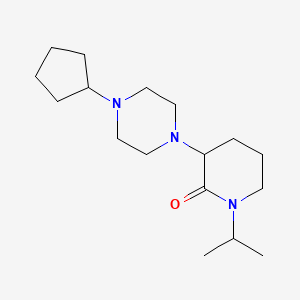
![1-[[1-(4-Fluorophenyl)cyclobutyl]methyl]-2-methylguanidine;hydroiodide](/img/structure/B7017221.png)
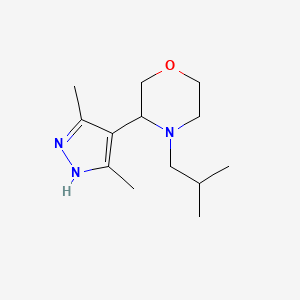
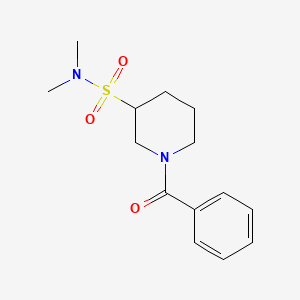
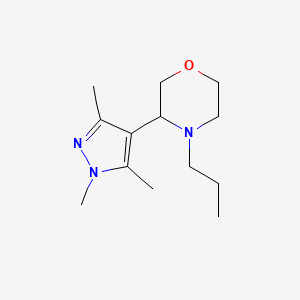
![3-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7017253.png)
![N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazol-7-amine](/img/structure/B7017256.png)
